molecular formula C15H17NO3 B13684751 Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate

Cat. No.: B13684751
M. Wt: 259.30 g/mol
InChI Key: IYCLCFCTSFJSHI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a dimethylphenyl group, and a methyloxazole ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the dimethylphenyl group enhances its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,5-Dimethylphenyl)-2-oxoacetate: Shares a similar structural motif but differs in the functional groups attached to the oxazole ring.

    N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds also contain the 2,5-dimethylphenyl group and exhibit antimicrobial activity.

Uniqueness

Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-14(16-13)12-8-9(2)6-7-10(12)3/h6-8H,5H2,1-4H3

InChI Key

IYCLCFCTSFJSHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)C)C)C

Origin of Product

United States

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